(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride

Chiral synthesis Diastereoselectivity Telaprevir intermediate

(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS 944716-73-8), recognized as Telaprevir Intermediate 4, is a critical chiral P1 fragment for HCV protease inhibitor synthesis. Its defined (2S,3S) stereochemistry is mandatory for the bioactivity of the final API, and the hydrochloride salt ensures superior solubility in peptide coupling reactions. Sourcing this compound in ≥98% purity with a Certificate of Analysis (COA) is essential for generic manufacturers to meet ANDA chiral impurity thresholds and minimize yield loss at scale.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
CAS No. 944716-73-8
Cat. No. B1292838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride
CAS944716-73-8
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCCCC(C(C(=O)NC1CC1)O)N.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1
InChIKeyLMSDLVWKLIICSU-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride (CAS 944716-73-8): Sourcing Guide for HCV Protease Inhibitor Intermediate Procurement


(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS 944716-73-8), also designated as Telaprevir Intermediate 4, is a chiral amino alcohol amide in the hydrochloride salt form . This compound is a critical chiral building block in the multi-step synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor telaprevir, where it serves as the active site-binding P1 fragment [1]. The compound possesses two defined stereogenic centers at C2 and C3 with absolute configuration (2S,3S), an N-cyclopropylcarboxamide moiety, and a primary amine group, the latter of which is utilized in subsequent peptide coupling steps during the construction of the macrocyclic or linear protease inhibitor scaffold [1][2].

Why Substituting (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl with Alternative HCV P1 Fragments or Stereoisomers Compromises Synthetic Reproducibility


Procurement of alternative HCV protease inhibitor P1 fragments or stereoisomers in place of CAS 944716-73-8 is not a scientifically valid substitution due to strict requirements for stereochemical integrity, salt form compatibility, and structural congruence with established synthetic routes . The (2S,3S) absolute configuration is essential for producing the biologically active (1R,5S)-bicyclic macrocycle in telaprevir; diastereomers such as (2R,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide (CAS 1053231-20-1) will yield a different stereochemical outcome when carried through the peptide coupling sequence, leading to an inactive or off-target product [1]. Furthermore, non-salt free base forms (CAS 402960-19-4) exhibit reduced aqueous solubility and stability compared to the hydrochloride salt, which can negatively impact reaction yields and complicate purification workflows during large-scale synthesis . The cyclopropyl carboxamide moiety also differentiates this compound from alternative P1 fragments bearing different N-capping groups, where deviations in steric and electronic properties alter the binding kinetics of the final protease inhibitor .

Quantitative Comparative Evidence for (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl (944716-73-8) Against In-Class Alternatives


Stereochemical Fidelity: Enantiomeric Excess Comparison of (2S,3S)-Configured HCl Salt vs. Alternative Synthetic Routes

The (2S,3S)-configured hydrochloride salt (CAS 944716-73-8) can be obtained with enantiomeric excess (ee) approaching 100% via optimized enantioselective hydroxylation using racemic N-sulfonyloxaziridines, a finding reported in the primary literature [1]. In contrast, early synthetic routes to this fragment relied on racemic epoxide ring-opening followed by kinetic resolution, which inherently capped the maximum yield of the desired enantiomer at 50% and required additional chiral separation steps [1]. The high diastereoselectivity achieved in the modern hydroxylation step allows for direct synthesis of the (2S,3S)-configured compound with near-complete stereocontrol, eliminating the need for wasteful resolution and thereby improving the overall atom economy of the telaprevir synthesis. This quantitative difference in ee (≈100% vs. ≤50% theoretical yield without resolution) directly translates to higher final active pharmaceutical ingredient (API) purity and reduced production costs when this specific intermediate is employed [1].

Chiral synthesis Diastereoselectivity Telaprevir intermediate Enantiomeric excess

Aqueous Solubility and Stability: Hydrochloride Salt (CAS 944716-73-8) vs. Free Base Form (CAS 402960-19-4)

The hydrochloride salt form of this intermediate (CAS 944716-73-8) demonstrates enhanced solubility in aqueous environments and improved chemical stability compared to the corresponding free base, (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide (CAS 402960-19-4) . This salt formation, which converts the primary amine to a hydrochloride, increases the compound's polarity and ionic character, leading to improved dissolution profiles in water and polar organic solvents . The free base, while also commercially available, is reported to have a calculated aqueous solubility of approximately 43 g/L at 25°C, but this value is not directly comparable to the hydrochloride salt due to differences in hydration and ionic strength . Enhanced solubility and stability are critical for reaction consistency in subsequent peptide coupling steps, which are typically conducted in aqueous or mixed aqueous-organic media. The hydrochloride salt also offers advantages in long-term storage and handling, with vendors specifying storage at room temperature for up to 3 years .

Salt selection Aqueous solubility Pharmaceutical intermediate Hydrochloride salt Stability

Synthetic Route Efficiency: Patent Method Yield Comparison for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl Preparation

Chinese patent CN-103288671-A discloses a synthetic method for preparing the (3S)-configured hydrochloride salt (CAS 850252-34-5, a closely related P1 fragment) from tert-butyl sorbate with advantages of fewer reaction steps, shorter synthesis cycle, and strong applicability compared to prior methods [1]. While this patent specifically addresses the (3S)-stereoisomer hydrochloride rather than the (2S,3S)-isomer (CAS 944716-73-8), the methodology is broadly applicable to the preparation of chiral 3-amino-N-cyclopropyl-2-hydroxyhexanamide derivatives and highlights the industrial importance of optimized synthetic access to this class of intermediates [1]. The patent emphasizes the use of inexpensive starting materials and a reduced step count, which collectively lower the cost of goods and improve the scalability of production. For procurement decisions, this indicates that vendors with access to or knowledge of such optimized patent routes can potentially offer the intermediate at lower cost and with shorter lead times compared to vendors relying on older, less efficient methods [1].

Telaprevir intermediate Synthesis optimization Process chemistry Patent route

Purity Grade Availability: Comparative Purity Specifications Across Commercial Suppliers of CAS 944716-73-8

Commercial suppliers of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS 944716-73-8) offer the compound at varying purity grades, ranging from standard 95% to high-purity 99.95% specifications . For example, MedChemExpress supplies the compound at 99.95% purity (Cat. No. HY-I0055), while multiple other vendors such as AKSci, AChemBlock, and Bidepharm standardize on 95% purity . Certain suppliers also offer grades exceeding 99% . This variation in purity specification is critical for procurement decisions, as the intended downstream application—whether as a synthetic intermediate requiring further purification, or as a research tool demanding higher purity for reproducible results—will dictate the appropriate grade . The availability of batch-specific certificates of analysis (COA) with NMR, HPLC, and GC data from vendors like Bidepharm provides additional quality assurance for regulated environments .

Intermediate purity Pharmaceutical intermediate HPLC purity Supplier comparison

Defined Research and Industrial Application Scenarios for (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl (944716-73-8) Based on Comparative Evidence


Scenario 1: Multi-Kilogram Synthesis of Telaprevir for Generic Drug Development

Procurement of high-purity (≥99%) CAS 944716-73-8 from suppliers offering batch-specific COA documentation is essential for generic pharmaceutical manufacturers scaling up telaprevir synthesis. The near-100% enantiomeric excess achievable with modern synthetic routes directly reduces the burden of chiral impurity control in the final API, a critical factor for ANDA regulatory filings [1]. Additionally, the enhanced aqueous solubility and stability of the hydrochloride salt form facilitates robust and reproducible peptide coupling steps at multi-kilogram scale, minimizing batch failures and yield losses . Vendors utilizing optimized patent routes (e.g., CN-103288671-A) may offer cost and lead time advantages for large-volume procurement [2].

Scenario 2: Development of Novel HCV NS3/4A Protease Inhibitors via Fragment-Based or Structure-Guided Design

Medicinal chemistry teams exploring next-generation HCV protease inhibitors or other serine protease targets can utilize CAS 944716-73-8 as a validated P1 fragment for building focused compound libraries. The defined (2S,3S) stereochemistry ensures that structure-activity relationship (SAR) studies are conducted with the biologically relevant configuration, avoiding confounding results from diastereomeric impurities that could arise from using the (2R,3S) isomer or racemic material [1]. The availability of the compound at 99.95% purity enables high-confidence biophysical assays (e.g., surface plasmon resonance, X-ray crystallography) where trace impurities could otherwise complicate data interpretation .

Scenario 3: Process Chemistry Optimization and Route Scouting for P1 Fragment Synthesis

Process research and development groups investigating alternative synthetic routes to the telaprevir P1 fragment can use commercially available CAS 944716-73-8 as an analytical reference standard. The compound's well-characterized properties—including its SMILES string, molecular weight (222.71 g/mol), and spectroscopic signatures—provide a benchmark for evaluating the stereochemical fidelity and purity of material produced via novel synthetic methodologies [1]. The 95% purity grade from multiple suppliers offers an economical option for initial route scouting and feasibility studies, while the 99.95% grade serves as a gold standard for final route validation .

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